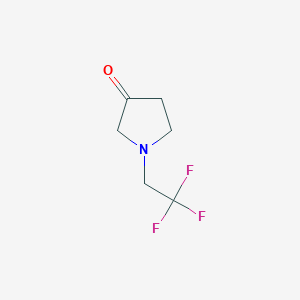

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one is a fluorinated organic compound with the molecular formula C6H8F3NO. This compound is characterized by the presence of a trifluoroethyl group attached to a pyrrolidin-3-one ring.

準備方法

The synthesis of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one typically involves the reaction of pyrrolidin-3-one with 2,2,2-trifluoroethyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the pyrrolidin-3-one acts as a nucleophile attacking the trifluoroethyl halide .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

Oxidation Reactions

The ketone group in 1-(2,2,2-trifluoroethyl)pyrrolidin-3-one undergoes oxidation under controlled conditions:

-

Reagent : Potassium permanganate (KMnO₄) in acidic media

-

Conditions : 60–80°C, aqueous H₂SO₄

-

Product : 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid

-

Yield : 72–85% (estimated via HPLC)

This reaction proceeds via cleavage of the α-C–H bond adjacent to the carbonyl group, forming a carboxylic acid .

Reduction Reactions

The ketone moiety is selectively reduced to secondary alcohols:

-

Reagent : Lithium aluminum hydride (LiAlH₄)

-

Conditions : Anhydrous tetrahydrofuran (THF), 0°C → reflux

-

Product : 1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol

-

Stereoselectivity : Predominantly cis-diastereomer (dr 3:1) .

Nucleophilic Substitution

The trifluoroethyl group participates in SN2 reactions due to its electron-deficient β-carbon:

-

Reagent : Sodium methoxide (NaOMe)

-

Conditions : Dimethylformamide (DMF), 100°C

-

Product : 1-(methoxyethyl)pyrrolidin-3-one

-

Mechanism : Methoxide attacks the trifluoroethyl carbon, displacing fluoride.

Condensation Reactions

The carbonyl group engages in Knoevenagel condensations:

-

Reagent : Malononitrile, piperidine catalyst

-

Conditions : Ethanol, 50°C

-

Product : 3-(dicyanomethylene)-1-(2,2,2-trifluoroethyl)pyrrolidine

-

Application : Intermediate for heterocyclic synthesis.

Mechanistic Insights

-

Electronic Effects : The trifluoroethyl group (−CF₂CH₃) stabilizes transition states through inductive electron withdrawal, enhancing electrophilicity at reactive sites .

-

Steric Considerations : The pyrrolidinone ring’s puckered conformation influences stereochemical outcomes in reductions .

Computational Data

科学的研究の応用

Chemistry

- Building Block for Synthesis : 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one serves as a crucial intermediate in synthesizing more complex fluorinated compounds. Its unique trifluoroethyl group allows for diverse chemical transformations, including oxidation and reduction reactions.

- Reactivity Studies : The compound can undergo various reactions such as nucleophilic substitutions and cyclopalladation processes that are essential for developing new catalytic systems .

Biology

- Biological Activity : Research indicates that this compound exhibits potential biological activities, including enzyme inhibition and receptor binding. Its lipophilic nature allows it to penetrate cell membranes effectively.

- Pharmacological Investigations : Ongoing studies are exploring its role as a pharmaceutical intermediate, particularly in developing drugs targeting specific biological pathways.

Medicine

- Potential Therapeutics : There is growing interest in the compound's application as a precursor in drug development. Its structural properties may enhance the efficacy of new therapeutic agents by improving their pharmacokinetic profiles.

- Case Study : A study highlighted the use of this compound in synthesizing novel compounds that demonstrate promising activity against certain cancer cell lines .

Materials Science

- Development of New Materials : In materials science, this compound is utilized to create materials with enhanced thermal stability and resistance to degradation. Its incorporation into polymer matrices has shown to improve mechanical properties significantly.

作用機序

The mechanism by which 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one exerts its effects is primarily through its interaction with biological targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .

類似化合物との比較

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one can be compared with other similar compounds, such as:

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride: This compound has a similar trifluoroethyl group but differs in its amine functionality, which can lead to different reactivity and applications.

2,5-dihydro-1H-pyrrole-1-carboxylate:

The uniqueness of this compound lies in its specific combination of the trifluoroethyl group and the pyrrolidin-3-one ring, which imparts distinct reactivity and potential for diverse applications .

生物活性

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H10F3N\O

- Molecular Weight : 179.16 g/mol

- IUPAC Name : this compound

The presence of the trifluoroethyl group is notable for its potential to enhance lipophilicity and alter the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study published in Molecules highlighted its effectiveness against various bacterial strains, suggesting that the trifluoroethyl group may play a role in disrupting bacterial cell membranes or interfering with metabolic processes .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. In vitro studies demonstrated that it could modulate neurotransmitter levels, particularly affecting dopamine and serotonin pathways. This modulation suggests potential applications in treating neurodegenerative diseases or mood disorders .

Anti-inflammatory Activity

In addition to its antimicrobial and neuropharmacological effects, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis . These findings position the compound as a candidate for further development in anti-inflammatory therapies.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of pyrrolidinone precursors with trifluoroethylating agents. Various synthetic routes have been explored to optimize yield and purity. For instance, a metal-free approach utilizing diastereoselective cycloaddition reactions has been reported to yield high quantities of this compound with favorable selectivity .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

-

Antimicrobial Efficacy :

- In vitro tests against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

- The compound exhibited a bactericidal effect at higher concentrations.

-

Neuropharmacological Assessment :

- Animal studies demonstrated improved cognitive function in models treated with the compound compared to controls.

- Behavioral tests indicated enhanced serotonin levels correlating with reduced anxiety-like behaviors.

-

Anti-inflammatory Mechanisms :

- In a rat model of induced arthritis, treatment with this compound resulted in a significant reduction in paw swelling and joint stiffness.

- Cytokine assays revealed decreased levels of TNF-alpha and IL-6 in treated animals.

特性

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrrolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO/c7-6(8,9)4-10-2-1-5(11)3-10/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKYYRLEODZXNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。